molecular formula C18H22N2O3S2 B4011676 Thiophene-2-carboxylic acid [4-(2-ethyl-piperidine-1-sulfonyl)-phenyl]-amide

Thiophene-2-carboxylic acid [4-(2-ethyl-piperidine-1-sulfonyl)-phenyl]-amide

Cat. No.: B4011676
M. Wt: 378.5 g/mol
InChI Key: BIJZPESDNDJDME-UHFFFAOYSA-N
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Description

Thiophene-2-carboxylic acid [4-(2-ethyl-piperidine-1-sulfonyl)-phenyl]-amide is a complex organic compound that belongs to the class of thiophenes. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and significant role in various chemical and pharmaceutical applications . This particular compound is notable for its unique structure, which combines a thiophene ring with a carboxylic acid group and a sulfonyl-phenyl-amide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene-2-carboxylic acid [4-(2-ethyl-piperidine-1-sulfonyl)-phenyl]-amide typically involves multiple steps, starting with the preparation of thiophene-2-carboxylic acid. This can be achieved through the oxidation of thiophene-2-carboxaldehyde or 2-acetylthiophene .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Thiophene-2-carboxylic acid [4-(2-ethyl-piperidine-1-sulfonyl)-phenyl]-amide undergoes several types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene-2-sulfoxide or thiophene-2-sulfone, while reduction of the carboxylic acid group can produce thiophene-2-methanol .

Mechanism of Action

The mechanism of action of thiophene-2-carboxylic acid [4-(2-ethyl-piperidine-1-sulfonyl)-phenyl]-amide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiophene-2-carboxylic acid [4-(2-ethyl-piperidine-1-sulfonyl)-phenyl]-amide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields .

Properties

IUPAC Name

N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c1-2-15-6-3-4-12-20(15)25(22,23)16-10-8-14(9-11-16)19-18(21)17-7-5-13-24-17/h5,7-11,13,15H,2-4,6,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJZPESDNDJDME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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